N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, dichloro substituents, and a dimethylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dichloro Substituents: Chlorination of the benzothiazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole ring with propargyl bromide in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-(dimethylsulfamoyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzamide moiety to an amine.
Substitution: The dichloro substituents can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Signaling Pathways: Affecting pathways such as the PI3K-AKT, MAPK, and HIF-1, which are involved in cell growth, survival, and metabolism.
Inducing Cellular Stress: Triggering oxidative stress or disrupting cellular homeostasis, leading to cell death in cancer cells.
Comparison with Similar Compounds
N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can be compared with similar compounds such as:
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
2-Aminoethyl Methacrylate: A compound used in the synthesis of polymers and coatings.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S2/c1-4-11-24-17-15(10-9-14(20)16(17)21)28-19(24)22-18(25)12-5-7-13(8-6-12)29(26,27)23(2)3/h1,5-10H,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNCCVJVKIPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3Cl)Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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